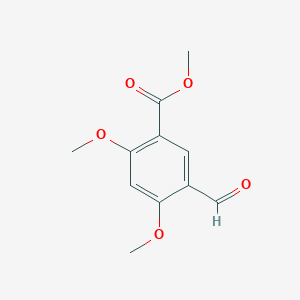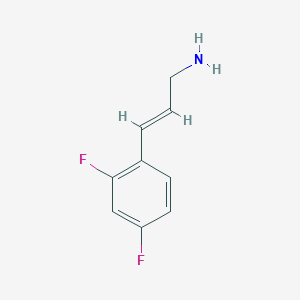
2-(3-Bromo-4-methoxyphenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-4-methoxyphenyl)acetaldehyde is an organic compound with the molecular formula C9H9BrO2 It is characterized by the presence of a bromine atom and a methoxy group attached to a benzene ring, along with an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methoxyphenyl)acetaldehyde typically involves the bromination of 4-methoxybenzaldehyde followed by a formylation reaction. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent under radical conditions . The reaction proceeds via the formation of a benzylic radical intermediate, which is then quenched by NBS to yield the brominated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-4-methoxyphenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOMe) can replace the bromine with a methoxy group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: NaOMe, sodium cyanide (NaCN), and other nucleophiles.
Major Products Formed
Oxidation: 2-(3-Bromo-4-methoxyphenyl)acetic acid.
Reduction: 2-(3-Bromo-4-methoxyphenyl)ethanol.
Substitution: 2-(3-Methoxy-4-methoxyphenyl)acetaldehyde (when using NaOMe).
Aplicaciones Científicas De Investigación
2-(3-Bromo-4-methoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)acetaldehyde depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The aldehyde group can participate in various reactions, such as nucleophilic addition, where the carbonyl carbon is attacked by a nucleophile, resulting in the formation of an alcohol or other derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-hydroxy-4-methoxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
3-Bromo-4-methoxybenzaldehyde: Lacks the acetaldehyde group.
2-(3-Bromo-4-methoxyphenyl)propanoic acid: Contains a propanoic acid group instead of an aldehyde group.
Uniqueness
2-(3-Bromo-4-methoxyphenyl)acetaldehyde is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, along with an aldehyde functional group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
1211523-56-6 |
|---|---|
Fórmula molecular |
C9H9BrO2 |
Peso molecular |
229.07 g/mol |
Nombre IUPAC |
2-(3-bromo-4-methoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C9H9BrO2/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,5-6H,4H2,1H3 |
Clave InChI |
FJJQOYXTERTMGZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


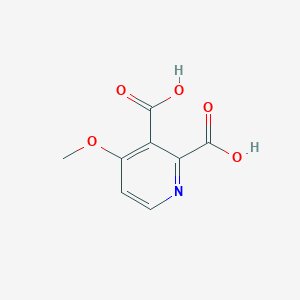
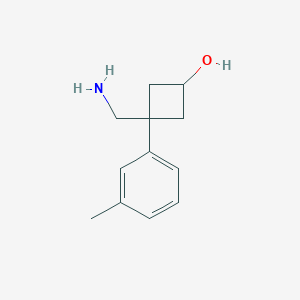
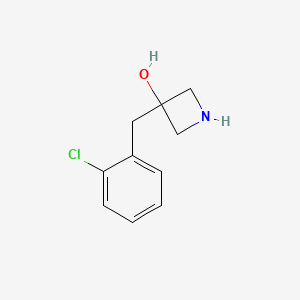
![1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13620730.png)
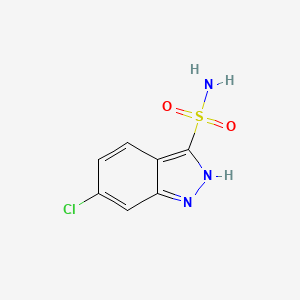
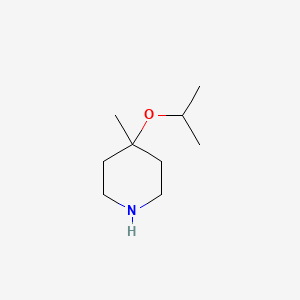
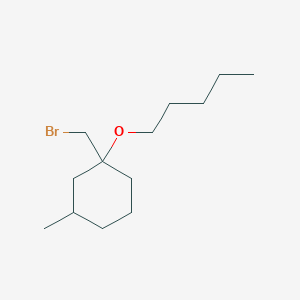
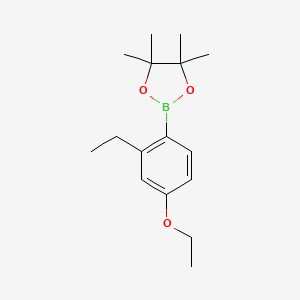

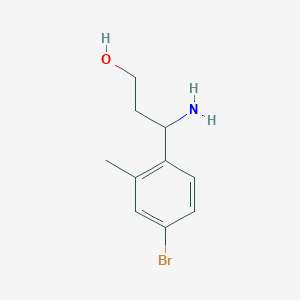
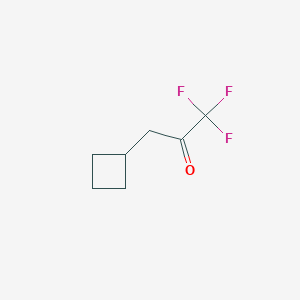
![6-methoxy-4-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13620780.png)
